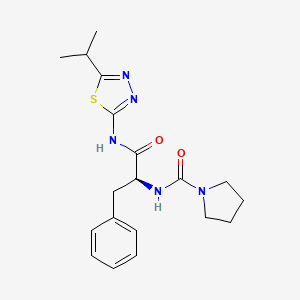![molecular formula C17H19N3O3S B10997152 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide](/img/structure/B10997152.png)
1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a tetrahydropyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydropyrrole Carboxamide: This involves the acylation of a tetrahydropyrrole derivative with the thiazole intermediate, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like mCPBA.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, DMSO, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for drug discovery and development.
Medicine
Medically, this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and tetrahydropyrrole moieties.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing significantly in structure and properties.
Steviol Glycoside: A natural compound with a different core structure but similar in terms of having multiple functional groups.
Uniqueness
(2S)-1-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is unique due to its combination of a thiazole ring, methoxyphenyl group, and tetrahydropyrrole carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-1-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-6-4-11(5-7-13)17-19-12(10-24-17)9-15(21)20-8-2-3-14(20)16(18)22/h4-7,10,14H,2-3,8-9H2,1H3,(H2,18,22)/t14-/m0/s1 |
InChI Key |
PFITUXASTXSDQY-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10997070.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997083.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997084.png)

![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10997132.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10997136.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10997143.png)
![4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B10997146.png)
